1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole
CAS No.:
Cat. No.: VC20272481
Molecular Formula: C18H18N2O
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H18N2O |
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Molecular Weight | 278.3 g/mol |
IUPAC Name | 3-(4-methoxyphenyl)-1-methyl-5-(4-methylphenyl)pyrazole |
Standard InChI | InChI=1S/C18H18N2O/c1-13-4-6-15(7-5-13)18-12-17(19-20(18)2)14-8-10-16(21-3)11-9-14/h4-12H,1-3H3 |
Standard InChI Key | HCSIGRANRZFVHR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NN2C)C3=CC=C(C=C3)OC |
Introduction
Structural and Crystallographic Characteristics
Molecular Geometry and Substituent Effects
The molecular structure of 1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole is defined by its pyrazole core, which adopts a planar conformation due to aromatic stabilization. The 4-methoxyphenyl and 4-methylphenyl substituents are positioned at the 3rd and 5th positions, respectively, creating an asymmetrical electron distribution. Crystallographic studies of analogous pyrazole derivatives reveal that substituents at these positions influence ring planarity and intermolecular interactions. For example, in a related compound, 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the pyrazole ring exhibits a twisted conformation on the CH–CH₂ bond, with the 4-methoxyphenyl ring inclined at 86.22° relative to the pyrazole plane . This distortion suggests that steric hindrance and electronic effects from bulky substituents significantly impact molecular geometry.
Crystallographic Data and Hydrogen Bonding
Single-crystal X-ray diffraction analysis of structurally similar pyrazoles demonstrates that intermolecular interactions, such as C–H···O hydrogen bonds and C–H···π interactions, stabilize the crystal lattice . These interactions often result in sheet-like molecular arrangements parallel to the crystallographic ab plane. The title compound’s methyl and methoxy groups likely participate in similar non-covalent interactions, though experimental crystallographic data specific to this molecule remains scarce.
Synthesis and Chemical Reactivity
General Synthetic Pathways
The synthesis of 1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole typically involves cyclization reactions between hydrazines and diketones or α,β-unsaturated ketones. A common approach includes:
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Condensation of substituted phenones with hydrazine derivatives: For example, (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one reacts with methyl hydrazine in formic acid under reflux to yield pyrazole intermediates .
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Functionalization via nucleophilic substitution: The intermediate pyrazole is further modified using alkylating or acylating agents to introduce additional substituents.
Optimization and Yield
Reaction conditions significantly impact yield and purity. In a reported synthesis of a related strobilurin derivative, refluxing in toluene with a catalytic acid (e.g., formic acid) achieved a 75% yield after recrystallization . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (80°C for nucleophilic substitutions) are critical for minimizing side reactions .
Biological and Pharmacological Activity
Structure-Activity Relationships (SAR)
The 4-methoxyphenyl group at position 3 contributes to lipid solubility, facilitating membrane penetration, while the 4-methylphenyl group at position 5 enhances steric bulk, potentially improving target binding specificity. Methylation at position 1 reduces metabolic degradation, extending in vivo half-life .
Comparative Analysis with Related Pyrazoles
Property | 1-Methyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole | 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole | 3,5-Bis(4-fluorophenyl)-1H-pyrazole |
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Molecular Formula | C₁₈H₁₈N₂O | C₁₈H₁₈N₂O₂ | C₁₄H₁₀F₂N₂ |
Molecular Weight (g/mol) | 278.3 | 294.3 | 256.2 |
Biological Activity | Antifungal, Antioxidant | Antimicrobial, Anti-inflammatory | Anticancer, Antidepressant |
Synthetic Yield | ~70% | 75% | 65% |
Key Substituents | 1-Me, 3-(4-MeO-Ph), 5-(4-Me-Ph) | 1-CHO, 3-(4-Me-Ph), 5-(4-MeO-Ph) | 3,5-Bis(4-F-Ph) |
Table 1: Structural and functional comparison of pyrazole derivatives .
Research Gaps and Future Directions
Despite its promising attributes, critical gaps persist:
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Target Identification: The compound’s molecular targets in antifungal pathways are unidentified.
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Toxicity Evaluation: Acute and chronic toxicity data are essential for preclinical development.
Future research should prioritize in vivo efficacy trials, computational docking studies to identify protein targets, and derivatization to optimize bioavailability.
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